(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide
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Overview
Description
(Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrobenzylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: Formation of 4-methyl-N-(3-aminobenzylidene)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Activity: Sulfonamide derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial strains.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. The sulfonamide group can also interact with biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- (Z)-4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide
- 4-methyl-N-(3-nitrobenzylidene)benzenesulfonamide
- N-(3-nitrobenzylidene)benzenesulfonamide
Uniqueness:
- Structural Features: The presence of both the nitrobenzylidene and methyl groups in this compound provides unique electronic and steric properties that differentiate it from other similar compounds.
- Reactivity: The compound’s reactivity in various chemical reactions, such as reduction and substitution, is influenced by its specific structural features, making it distinct in its behavior and applications.
Properties
IUPAC Name |
(NZ)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWTKHNYNAASI-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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